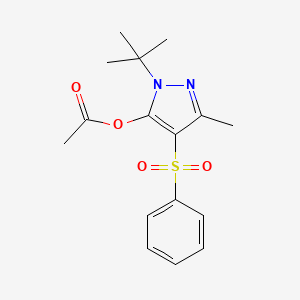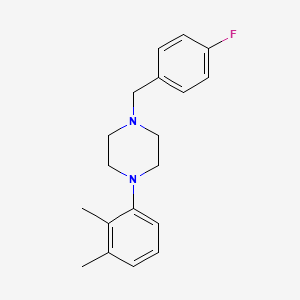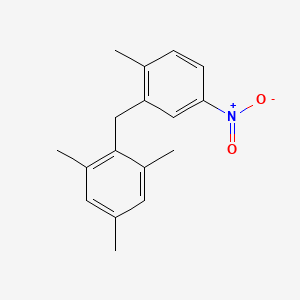
1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound is known for its unique structural features and diverse chemical properties that make it a promising candidate for several research applications.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate is not fully understood. However, it is believed that the compound exerts its antitumor effects by inhibiting the activity of certain enzymes that are essential for cell proliferation and survival. The compound also induces apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in the regulation of inflammation and smooth muscle relaxation, respectively. The compound also exhibits antioxidant activity, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate in lab experiments include its potent antitumor and anti-inflammatory effects, as well as its unique structural features that make it a promising candidate for the development of new drugs. However, the limitations of using this compound include its relatively high cost and limited availability, which may hinder its widespread use in research.
Orientations Futures
There are several future directions for research on 1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate. One direction is to further investigate the compound's mechanism of action and identify its molecular targets in cancer cells. Another direction is to explore the potential applications of this compound in other fields, such as materials science and nanotechnology. Additionally, more studies are needed to evaluate the safety and toxicity of this compound in vivo, which is essential for its further development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate involves several steps, including the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by the reaction of the resulting intermediate with phenylsulfonyl chloride. The final step involves the acetylation of the pyrazole ring using acetic anhydride. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. The compound has also been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new anti-inflammatory drugs.
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11-14(23(20,21)13-9-7-6-8-10-13)15(22-12(2)19)18(17-11)16(3,4)5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYRTSQYQHLHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{2-cyano-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5754269.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5754277.png)
![N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5754279.png)
![2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5754281.png)
![4-[2-(3,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5754288.png)



![5-[(3-chloro-4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5754314.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5754324.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5754325.png)
